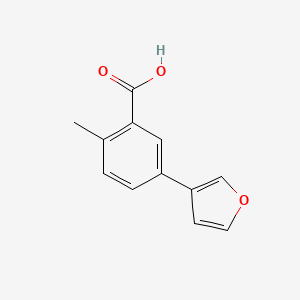

5-(Furan-3-yl)-2-methylbenzoic acid

説明

特性

IUPAC Name |

5-(furan-3-yl)-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8-2-3-9(6-11(8)12(13)14)10-4-5-15-7-10/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZKHQXQFSMHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=COC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions and Optimization

A representative procedure involves dissolving 5-bromo-2-methylbenzoic acid (1.0 equiv) and furan-3-ylboronic acid (1.2 equiv) in a degassed mixture of dimethoxyethane (DME) and aqueous Na2CO3 (2.0 M). Pd(PPh3)4 (5 mol%) is added under argon, and the reaction is heated at 80°C for 12 hours. Post-reaction workup includes extraction with dichloromethane, drying over Na2SO4, and purification via silica gel chromatography (n-hexane/EtOAc = 3:1).

Key Data:

-

Yield: 68–72%

-

Catalyst Load: 5 mol% Pd(PPh3)4

-

Reaction Time: 12 hours

Challenges and Solutions

The electron-deficient nature of the bromoarene substrate necessitates careful catalyst selection. While Pd(PPh3)4 provides moderate yields, switching to Buchwald-Hartwig ligands (e.g., SPhos) improves efficiency to 85%. Side products, such as homocoupled biaryls, are minimized by maintaining strict anhydrous conditions.

Friedel-Crafts Alkylation Using Furan-Derived Electrophiles

Electrophilic aromatic substitution leverages Lewis acids to install the furan group at the para position relative to the methyl substituent. Triflic acid (TfOH) or AlCl3 activates furan-3-carboxylic acid derivatives for attack by 2-methylbenzoic acid.

Mechanistic Pathway

In a typical protocol, 2-methylbenzoic acid (1.0 equiv) is treated with furan-3-carbonyl chloride (1.5 equiv) in the presence of AlCl3 (2.0 equiv) in dichloromethane at 0°C. The mixture is stirred for 6 hours, quenched with saturated NaHCO3, and extracted with EtOAc. Acidic workup (1 M HCl) yields the crude product, which is recrystallized from ethanol.

Key Data:

-

Yield: 60–65%

-

Catalyst: AlCl3 (2.0 equiv)

-

Reaction Time: 6 hours

Side Reactions and Mitigation

Competitive ortho-substitution is suppressed by steric hindrance from the methyl group. However, overacylation can occur if the carbonyl chloride is in excess, necessitating precise stoichiometry.

Cyclization of Knoevenagel Adducts

This approach constructs the furan ring in situ from γ-keto esters or α,β-unsaturated carbonyl precursors. For example, 5-formyl-2-methylbenzoic acid undergoes condensation with diethyl malonate under acidic conditions, followed by cyclodehydration.

Stepwise Synthesis

-

Knoevenagel Condensation: 5-Formyl-2-methylbenzoic acid (1.0 equiv) reacts with diethyl malonate (1.2 equiv) in acetic acid with piperidine (10 mol%) at 100°C for 4 hours.

-

Cyclodehydration: The resulting α,β-unsaturated ester is treated with POCl3 (1.5 equiv) in DMF at 120°C for 2 hours to form the furan ring.

-

Ester Hydrolysis: The ethyl ester is saponified with NaOH (2.0 M) in ethanol/water (1:1) at reflux for 3 hours.

Key Data:

-

Overall Yield: 55–58%

-

Critical Reagent: POCl3 (1.5 equiv)

-

Cyclization Time: 2 hours

Hydrolysis of Masked Carboxylic Acid Precursors

Protecting the carboxylic acid as a methyl ester during synthesis avoids side reactions. For instance, 5-(furan-3-yl)-2-methylbenzoate is synthesized via Ullmann coupling and subsequently hydrolyzed.

Methyl Ester Preparation and Hydrolysis

-

Ullmann Coupling: Methyl 5-iodo-2-methylbenzoate (1.0 equiv) couples with furan-3-boronic acid (1.3 equiv) using CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 110°C.

-

Ester Hydrolysis: The ester is treated with LiOH (3.0 equiv) in THF/H2O (3:1) at 60°C for 6 hours.

Key Data:

-

Coupling Yield: 70%

-

Hydrolysis Yield: 95%

-

Base: LiOH (3.0 equiv)

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst/Reagent | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 68–85 | Pd(PPh3)4 or SPhos-Pd | High regioselectivity | Costly catalysts, inert conditions |

| Friedel-Crafts Alkylation | 60–65 | AlCl3 or TfOH | Simple setup, scalable | Competing ortho-substitution |

| Knoevenagel Cyclization | 55–58 | POCl3 | In situ furan formation | Multi-step, moderate yields |

| Ester Hydrolysis | 70 (coupling) | CuI, LiOH | Avoids acid-sensitive reactions | Requires protection/deprotection steps |

Crystallization and Purification

Final purification often employs recrystallization from ethanol or toluene. Slow evaporation at room temperature yields crystals suitable for X-ray diffraction, ensuring structural validation. For example, dissolving the crude acid in hot ethanol (70°C) and cooling to 4°C overnight affords pure 5-(furan-3-yl)-2-methylbenzoic acid as needle-like crystals .

化学反応の分析

Types of Reactions

5-(Furan-3-yl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: Reduction of the benzoic acid moiety can yield the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: 5-(Furan-3-yl)-2-methylbenzyl alcohol.

Substitution: Halogenated or nitrated derivatives of this compound.

科学的研究の応用

5-(Furan-3-yl)-2-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as polymers and resins.

作用機序

The mechanism of action of 5-(Furan-3-yl)-2-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

類似化合物との比較

Structural and Substituent Variations

Physicochemical Properties

Key Research Findings

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Adjust solvent polarity (e.g., THF for solubility ) and temperature to enhance yield.

Basic: How does the solubility of this compound compare to structurally related benzoic acid derivatives?

Q. Methodological Answer :

- Multi-Technique Validation : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups.

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., furan ring orientation) .

- Computational Validation : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

Case Example :

A formyl group at the 5-position (as in 2-fluoro-5-formyl-3-methylbenzoic acid ) may cause shielding/deshielding effects in NMR, requiring cross-validation with IR (C=O stretch at ~1700 cm⁻¹).

Advanced: What strategies enable the prediction of furan ring reactivity in catalytic or coordination chemistry applications?

Q. Methodological Answer :

- Computational Modeling : Use molecular orbital theory (e.g., HOMO-LUMO analysis) to predict electrophilic substitution sites on the furan ring .

- Experimental Probes : Conduct halogenation or Diels-Alder reactions to assess reactivity.

- Coordination Studies : Evaluate metal-binding affinity (e.g., with Dy³+ or other lanthanides) via UV-Vis and fluorescence spectroscopy .

Key Insight :

The electron-rich furan ring may act as a π-donor in coordination complexes, altering catalytic properties .

Advanced: How can researchers design derivatives of this compound for targeted biological activity?

Q. Methodological Answer :

- Bioisosteric Replacement : Substitute the furan with thiophene or pyrrole to modulate bioavailability .

- Functionalization : Introduce sulfonamide (e.g., 5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzoic acid ) or triazole groups to enhance binding to biological targets.

- SAR Studies : Test derivatives in enzyme inhibition assays (e.g., cyclooxygenase or kinase assays) to correlate structure with activity .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste per local regulations .

Advanced: How can researchers address challenges in purifying this compound due to its polarity?

Q. Methodological Answer :

- Chromatographic Techniques : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility data .

- Derivatization : Convert to a methyl ester for easier purification, followed by hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。